![molecular formula C12H14ClNO B2448219 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one CAS No. 78060-72-7](/img/structure/B2448219.png)
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
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Overview
Description
“2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one” is a chemical compound with the molecular formula C11H12ClNO. Its average mass is 209.672 Da and its monoisotopic mass is 209.060745 Da . It is a derivative of 3,4-dihydroisoquinolin-1(2H)-one , which is a bioactive natural scaffold exploited for plant disease management .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of “2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one” consists of a 3,4-dihydroisoquinolin-1(2H)-one core with a chloro-substituted propyl group attached .Scientific Research Applications
Protein Degrader Building Blocks
This compound is used as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies . It is used for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Electrophilic Scout Fragment
The compound can be used as a “scout” fragment . This fragment electrophile can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
E3 Ligase Discovery
It has been demonstrated by the Cravatt Lab that this compound can be used for E3 ligase discovery .
Synthesis of Prothioconazole
The title compound is the key intermediate required for the synthesis of prothioconazole , a promising agricultural fungicide .
Antimicrobial Activity
Indole derivatives, which include this compound, possess various biological activities, including antimicrobial activity . They have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Antiviral Activity
Indole derivatives, including this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBPVQFQAWBRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
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